ethyl 5-(4-chlorobutanamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(4-chlorobutanamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C19H17Cl2N3O4S and its molecular weight is 454.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthetic Protocols : Compounds similar to "Ethyl 5-(4-chlorobutanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate" have been synthesized through various chemical reactions. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized, and its structure was analyzed using crystal X-ray diffraction, revealing intramolecular hydrogen bonds and π-π interactions which contribute to its stability (D. Achutha et al., 2017).
- Molecular Structure and Analysis : Detailed molecular structure analysis, including Hirshfeld surface analysis, has been conducted to understand the intermolecular interactions in synthesized compounds, providing insights into their chemical behavior and potential reactivity patterns (S. Naveen et al., 2021).
Potential Pharmacological Importance
- Antimicrobial Activities : Some synthesized compounds within this chemical class have been studied for their pharmacological significance, particularly their antimicrobial activities. This suggests a potential application in developing new antimicrobial agents (D. Achutha et al., 2017).
Properties
IUPAC Name |
ethyl 5-(4-chlorobutanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O4S/c1-2-28-19(27)16-13-10-29-17(22-14(25)4-3-9-20)15(13)18(26)24(23-16)12-7-5-11(21)6-8-12/h5-8,10H,2-4,9H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIQZWNEVVDPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCCCl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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